molecular formula C12H18BNO3 B11769263 [3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol

[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol

Cat. No.: B11769263
M. Wt: 235.09 g/mol
InChI Key: ZTILKLUSJXGPPB-UHFFFAOYSA-N
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Description

[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol (CAS 1809447-76-4) is a valuable chemical building block belonging to the class of pyridine-containing boronic acid pinacol esters. With a molecular formula of C₁₂H₁₈BNO₃ and a molecular weight of 235.09 g/mol, this compound is characterized by the simultaneous presence of a boronic ester group, which is crucial for Suzuki-Miyaura cross-coupling reactions, and a primary alcohol functional group, offering two distinct sites for further chemical modification . Its primary application is in medicinal chemistry and drug discovery research as a key synthetic intermediate for the construction of complex heterocyclic target molecules. The pinacol boronic ester moiety is widely used in palladium-catalyzed coupling reactions to form carbon-carbon bonds, a fundamental step in creating biaryl structures often found in active pharmaceutical ingredients. Compounds featuring this specific scaffold have been utilized in advanced research, such as the design and synthesis of novel positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor (M4 mAChR), a promising target for neurodevelopmental and neurodegenerative diseases . Researchers value this reagent for its utility in building diverse compound libraries for biological screening. The compound requires storage sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C12H18BNO3

Molecular Weight

235.09 g/mol

IUPAC Name

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-5-7-14-10(9)8-15/h5-7,15H,8H2,1-4H3

InChI Key

ZTILKLUSJXGPPB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)CO

Origin of Product

United States

Preparation Methods

Bromination and Lithiation Strategies

Functionalization of the pyridine ring at the 3-position often begins with bromination of 2-pyridinemethanol . Using phosphorus tribromide (PBr₃) in dichloromethane at 0°C, the hydroxyl group is converted to a bromide, yielding 2-(bromomethyl)pyridine with 85% efficiency. Subsequent lithiation at −78°C with n-butyllithium generates a reactive aryllithium species, which is quenched with trimethyl borate to install the boronic acid group.

This method, however, faces limitations in regioselectivity. Competing lithiation at the 4-position of the pyridine ring reduces yields to 55–60%, necessitating careful temperature control and substrate dilution.

Direct Borylation via Miyaura Coupling

An alternative approach employs palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂). In a protocol adapted from Suzuki-Miyaura coupling, 2-pyridinemethanol is treated with B₂pin₂ in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane at 80°C. This one-pot method achieves 75% yield of the boronate ester, with the hydroxyl group protected as a silyl ether (e.g., tert-butyldimethylsilyl chloride) to prevent side reactions.

Hydroxyl Group Protection and Deprotection

The methanol group in This compound requires protection during boronate ester formation. Common strategies include:

Protection MethodReagentConditionsDeprotectionYield (%)
SilylationTBSCl, imidazoleDMF, rt, 2hTBAF, THF92
AcetylationAc₂O, pyridineCH₂Cl₂, 0°CNaOH, MeOH88
BenzylationBnBr, NaHDMF, 60°CH₂, Pd/C85

Silylation with tert-butyldimethylsilyl chloride (TBSCl) offers superior stability under acidic and basic conditions, making it ideal for multi-step syntheses. Post-borylation deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group without affecting the dioxaborolane ring.

One-Pot Tandem Synthesis

Recent advances integrate boronate ester formation and pyridine functionalization into a single reactor. A 2024 protocol utilizes 2-pyridinemethanol , neopentyl glycol, and trimethyl borate in a toluene/acetonitrile (3:1) mixture with PTSA and Pd(OAc)₂. The tandem reaction proceeds at 100°C for 24 hours, achieving a 70% isolated yield. Key advantages include reduced purification steps and improved atom economy.

Industrial-Scale Production Considerations

Scalability of This compound synthesis demands optimization of cost and safety. A 2023 pilot study demonstrated that replacing toluene with cyclopentyl methyl ether (CPME) as the solvent lowers toxicity and enhances reaction efficiency (78% yield). Continuous flow systems further improve reproducibility, with residence times of 30 minutes at 120°C achieving 82% conversion.

Analytical Characterization

Post-synthesis analysis employs:

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, pyridine-H), 4.68 (s, 2H, CH₂OH), 1.28 (s, 12H, dioxaborolane-CH₃).

  • HPLC-MS : m/z 264.1 [M+H]⁺, confirming molecular ion integrity.

  • FT-IR : Peaks at 1340 cm⁻¹ (B–O) and 3200 cm⁻¹ (O–H) validate functional groups .

Chemical Reactions Analysis

Types of Reactions

[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The boronic ester moiety can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts, such as palladium acetate, are commonly used in cross-coupling reactions. The reactions are typically carried out in the presence of a base, such as potassium carbonate, and an inert atmosphere.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of biaryl compounds through cross-coupling reactions.

Scientific Research Applications

[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of [3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol involves its ability to participate in cross-coupling reactions. The boronic ester moiety reacts with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the desired product.

Comparison with Similar Compounds

Substituted Phenyl Analogs

Example :

  • [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2b) Structure: Benzene ring substituted with boronate ester at position 3 and hydroxymethyl at position 2. Physical Properties: Melting point 48–50°C, synthesized in 86% yield via reductive amination . Key Differences:
  • Solubility : Higher lipophilicity due to the phenyl group may reduce aqueous solubility relative to pyridine analogs.

Data Table :

Property [3-(Tetramethyl-dioxaborolan)pyridin-2-yl]methanol [3-(Tetramethyl-dioxaborolan)phenyl]methanol (2b)
Core Structure Pyridine Benzene
Melting Point Not reported 48–50°C
Reactivity in Suzuki Coupling Enhanced (pyridine coordination) Moderate (no coordination site)

Pyridine-Based Boronate Esters

Example 1 :

  • 4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine (CAS: 1150561-72-0)
    • Structure : Pyridine with boronate ester at position 3 and morpholine at position 2.
    • Key Differences :
  • Applications : Suited for medicinal chemistry due to improved solubility and bioavailability .

Example 2 :

  • 2-Chloro-5-methoxy-3-(tetramethyl-dioxaborolan-2-yl)pyridine
    • Structure : Chloro and methoxy substituents on the pyridine ring.
    • Key Differences :
  • Reactivity : The chloro group enhances electrophilicity, enabling sequential functionalization (e.g., Buchwald-Hartwig amination).
  • Stability : Methoxy groups may stabilize the boronate ester against hydrolysis .

Data Table :

Property Target Compound 4-[3-(Tetramethyl)pyridin-2-yl]morpholine 2-Chloro-5-methoxy Derivative
Substituents -OHCH2 at C2 Morpholine at C2 Cl, OMe at C3/C5
Molecular Weight ~221 (estimated) 290.17 269.53
Key Application Cross-coupling Drug discovery Multi-step synthesis

Functionalized Boronate Esters

Example :

  • tert-Butyl N-[4-(Tetramethyl-dioxaborolan-2-yl)pyridin-2-yl]carbamate
    • Structure : Pyridine with boronate ester at C4 and a carbamate-protected amine at C2.
    • Key Differences :
  • Versatility : The amine can be deprotected for further modifications, offering synthetic flexibility .

Biological Activity

[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol, also known as 3-pyridylboronic acid pinacol ester, is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11_{11}H16_{16}BNO2_2
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 329214-79-1
  • Physical State : Solid (white to almost white powder)
  • Purity : >98% (GC)

Biological Activity Overview

The biological activity of this compound is primarily attributed to its role as a boronic acid derivative. Compounds in this class have been extensively studied for their potential as enzyme inhibitors and therapeutic agents.

  • Enzyme Inhibition : The compound has demonstrated potent inhibition of cytochrome P450 enzymes, particularly CYP3A4, with an IC50_{50} value of 0.34 μM. This inhibition can lead to significant drug-drug interactions due to the enzyme's role in drug metabolism .
  • Anticancer Activity : Research indicates that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For instance, certain analogs have shown an IC50_{50} of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, highlighting their potential in cancer therapy .

Case Study 1: Inhibition of CYP3A4

A study evaluated the time-dependent inhibition of CYP3A4 by this compound. The findings revealed that this compound not only inhibited the enzyme reversibly but also exhibited a six-fold greater rate of inactivation compared to traditional inhibitors like ethynylestradiol. This raises concerns regarding potential liver toxicity and the formation of reactive metabolites .

Case Study 2: Antitumor Activity

In a separate investigation focused on its anticancer properties, this compound was tested against various cancer cell lines. It displayed significant inhibitory effects on cell proliferation and induced apoptosis in MDA-MB-231 cells while sparing normal cells like MCF10A. This selectivity suggests a promising therapeutic window for targeted cancer treatments .

Data Tables

CompoundBiological ActivityIC50_{50} (μM)Target
This compoundCYP3A4 Inhibition0.34Cytochrome P450
Analog AAntitumor Activity (MDA-MB-231)0.126Breast Cancer
Analog BAntitumor Activity (MCF10A)>10Normal Cells

Q & A

Q. Key Considerations :

  • Moisture-sensitive intermediates require anhydrous conditions .
  • Catalyst choice impacts yield; Pd-based systems are standard for Suzuki-Miyaura precursors .

(Basic) How is this compound utilized in cross-coupling reactions for organic synthesis?

Answer:
The compound serves as a boronic ester intermediate in Suzuki-Miyaura cross-coupling , enabling C–C bond formation. A representative protocol includes:

  • Reaction Setup : Combine with aryl halides (e.g., bromobenzene), Pd(PPh₃)₄ (1–5 mol%), and a base (e.g., Na₂CO₃) in a mixed solvent (THF/H₂O) at 80–100°C .
  • Yield Optimization : Control ligand steric effects and solvent polarity to enhance coupling efficiency.

Example Application : Synthesis of biphenyl derivatives for drug discovery .

(Advanced) What experimental strategies mitigate stability issues during storage and reactions?

Answer:
Stability Challenges :

  • Hydrolysis of the boronate ester in humid environments .
  • Thermal decomposition at elevated temperatures.

Q. Mitigation Strategies :

  • Storage : Argon-filled desiccators at –20°C; use molecular sieves to absorb moisture .
  • Reaction Conditions : Employ Schlenk techniques for air-free transfers. Pre-dry solvents (e.g., THF over Na/benzophenone).

Data Contradiction Analysis : Discrepancies in reported shelf life may arise from varying purity levels or storage protocols .

(Advanced) How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:
Protocol :

Crystal Growth : Slow vapor diffusion of hexane into a saturated DCM solution.

Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement : SHELXL-2018 for structure solution; analyze bond lengths (e.g., B–O ≈ 1.36 Å) and dihedral angles to confirm stereochemistry .

Case Study : SHELX refinement of a related boronate ester confirmed the planar geometry of the dioxaborolane ring .

(Advanced) How do electronic properties of the pyridine and boronate groups influence reactivity?

Answer:

  • Pyridine Ring : Electron-withdrawing nature directs electrophilic substitution to the para position.
  • Boronate Group : The Lewis acidity of boron enhances transmetallation efficiency in cross-coupling .

Q. Theoretical Analysis :

  • Absolute Hardness (η) : Calculated via density functional theory (DFT) to predict reactive sites. For example, η values correlate with susceptibility to nucleophilic attack .
  • Hammett Parameters : Quantify substituent effects on reaction rates (σₚ for pyridine derivatives).

(Advanced) How can researchers reconcile discrepancies in reported catalytic efficiencies?

Answer:
Factors Causing Variability :

  • Catalyst loading (e.g., Pd(0) vs. Pd(II) precursors).
  • Solvent polarity (e.g., DMF vs. THF) affecting transition-state stability.

Q. Methodological Solutions :

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, ligand ratio) to identify optimal conditions.
  • Kinetic Studies : Monitor reaction progress via LC-MS to detect side products (e.g., protodeboronation) .

Case Study : Lower yields in aqueous solvents may stem from competing hydrolysis; switching to toluene/ethanol mixtures improved efficiency by 30% .

(Basic) What analytical techniques validate the purity and structure of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm pyridine ring protons (δ 7.5–8.5 ppm) and methanol group (δ 3.8–4.2 ppm).
    • ¹¹B NMR : Peak at ~30 ppm verifies boronate ester integrity .
  • Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺ = calc. 264.14 g/mol).

Quality Control : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

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